

Performance Under Pressure: A Comparative Guide to 4-Nitropyrzazole-Based Energetic Materials

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Compound of Interest

Compound Name: 4-Nitropyrzazole

Cat. No.: B043035

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For researchers and scientists in the field of energetic materials, the quest for compounds that offer a superior balance of performance and safety is perpetual. **4-Nitropyrzazole** and its derivatives have emerged as a promising class of energetic materials, demonstrating significant potential to rival or even surpass traditional explosives like RDX and HMX. This guide provides a comprehensive comparison of key performance metrics for various **4-nitropyrzazole**-based compounds, supported by experimental data and detailed methodologies.

Nitrated pyrazole compounds are gaining considerable attention due to their high heats of formation, impressive densities, and tunable thermal stabilities and detonation performances. [1][2] The inherent stability of the pyrazole ring, combined with the energetic nitro groups, allows for the development of materials with a desirable energy-stability balance.[3] Researchers have successfully synthesized a variety of derivatives, including those with additional functional groups and energetic salts, to enhance their explosive properties.[1][4]

Comparative Performance Data

The following table summarizes the key performance characteristics of several **4-nitropyrzazole**-based energetic materials alongside the widely used explosives, RDX and HMX, for a clear comparison.

Compound	Density (g/cm ³)	Detonation Velocity (km/s)	Detonation Pressure (GPa)	Thermal Stability (Td, °C)	Impact Sensitivity (J)	Friction Sensitivity (N)	Reference(s)
4-Nitropyrazole (4-NP)	1.52	6.68	18.81	-	-	-	[1]
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7)	1.83	8.931	35.9	218	-	-	[3]
Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (5)	2.10	7.965	29.3	202	-	-	[3]
Hydroxyl ammonium salt (7b)	-	8.700	-	-	-	-	[5]
Dihydroxyl ammonium salt (9)	-	9.077	33.6	-	>40	-	[6]
Dihydrazinium salt	-	8.759	30.2	-	>40	-	[6]

(10)

Compound 3 (tetracycl c)	-	8.604	-	340	>40	>360	[7]
DNPAT	-	8.889	-	314	18	-	[8]
RDX (Referen ce)	1.82	8.795	34.9	210	7.4	120	[3][6]
HMX (Referen ce)	1.91	9.100	39.3	280	7.4	120	[9]

Experimental Protocols

The performance data presented in this guide are derived from standardized experimental methodologies.

Detonation Velocity and Pressure

Detonation velocity and pressure are critical indicators of an energetic material's performance. These parameters are often calculated using thermodynamic codes such as EXPLO5, based on the measured density and calculated heat of formation.[10][11] The Kamlet-Jacobs equations are also a common empirical method for estimating these properties.[9]

Density Measurement

The density of these materials is typically determined using gas pycnometry at room temperature, providing a precise and non-destructive measurement. For single crystals, density can also be calculated from X-ray diffraction data.[10]

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) is the primary technique used to evaluate the thermal stability of energetic materials. The decomposition temperature (Td) is determined by heating a

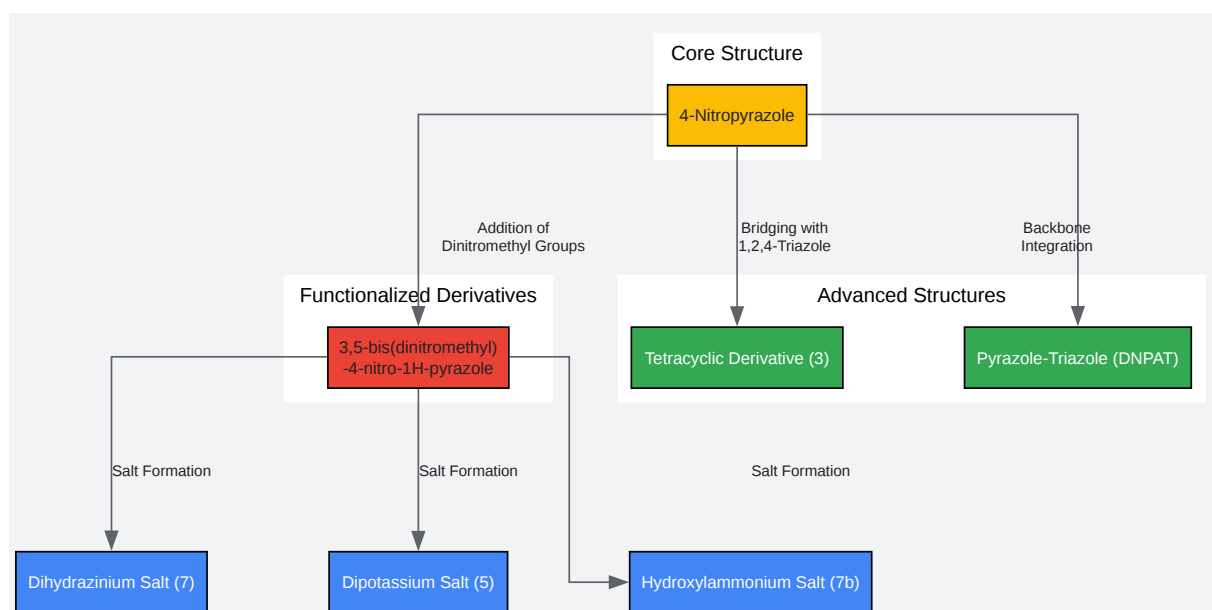
small sample at a constant rate (e.g., 5 or 10 °C/min) and identifying the onset or peak of the exothermic decomposition event.[10][12]

Sensitivity to Impact and Friction

The sensitivity of an energetic material to external stimuli is a crucial safety parameter. Impact sensitivity is commonly measured using the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer method, reported as the energy in Joules (J) required for a 50% probability of initiation (H50).[10][13] Friction sensitivity is determined using a BAM friction apparatus, with the results given in Newtons (N).[10]

Logical Relationships in 4-Nitropyrazole Derivatives

The following diagram illustrates the development of advanced energetic materials from the basic **4-nitropyrazole** structure. Modifications such as the introduction of dinitromethyl groups and the formation of energetic salts can significantly enhance performance.



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Figure 1. Development pathways of high-performance energetic materials from **4-nitropyrazole**.

Conclusion

The family of **4-nitropyrazole**-based energetic materials presents a significant advancement in the field. Several derivatives exhibit detonation performances comparable or superior to RDX, while also offering improved thermal stability and reduced sensitivity.^{[3][6][7][8]} Notably, the introduction of functional groups and the formation of energetic salts are effective strategies for fine-tuning the properties of these compounds. The continued exploration of novel synthetic routes and derivative structures holds great promise for the development of next-generation energetic materials that are both powerful and safe.

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